N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride
Description
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene group. The first pyrazole ring (1,5-dimethylpyrazol-4-yl) contains methyl groups at positions 1 and 5, while the second pyrazole (2-ethyl-5-methylpyrazol-3-amine) includes an ethyl group at position 2 and a methyl group at position 3.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-12(6-9(2)15-17)13-7-11-8-14-16(4)10(11)3;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
RSEDKOCIZVINSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with an alkylating agent such as ethyl bromide in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Physicochemical and Analytical Data
- Solubility : The hydrochloride salt of the target compound likely exhibits superior water solubility compared to neutral carboxamide analogs (e.g., 3a–3e), which require organic solvents like chloroform for extraction .
- Spectroscopic Profiles :
- ¹H-NMR : The target compound’s NMR would show distinct peaks for ethyl (δ ~1.2–1.4 ppm, triplet) and methyl groups (δ ~2.4–2.7 ppm), contrasting with the aryl proton signals (δ ~7.2–8.1 ppm) in analogs like 3a .
- MS (ESI) : Molecular ion peaks would differ significantly; e.g., the target compound’s [M+H]+ is estimated at ~290–310 g/mol, whereas analogs like 3a have [M+H]+ at 403.1 .
Methodological Considerations
- Lumping Strategy : highlights the grouping of structurally similar compounds (e.g., pyrazole derivatives) to simplify reaction modeling. This approach could apply to the target compound and its analogs when studying degradation pathways or environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
